molecular formula C9H6FNO2 B1425688 Methyl 5-cyano-2-fluorobenzoate CAS No. 337362-21-7

Methyl 5-cyano-2-fluorobenzoate

Cat. No. B1425688
CAS RN: 337362-21-7
M. Wt: 179.15 g/mol
InChI Key: ZIQLDZYJUIPASJ-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-2-fluorobenzoate” is a chemical compound with the molecular formula C9H6FNO2 . It has a molecular weight of 179.15 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” can be achieved from Methanol and Benzoic acid, 2-cyano-5-fluoro- (9CI) . The reaction involves the use of potassium hydroxide in ethanol at 45℃ .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is soluble, with a solubility of 1.33 mg/ml .

Scientific Research Applications

Synthesis Optimization and Structural Elucidation

Methyl 5-cyano-2-fluorobenzoate is used in the synthesis of complex organic compounds. For instance, an optimal synthesis route involving reactions like nitrification, esterification, and hydronation has been developed using 3-fluorobenzoic acid, yielding high purity products confirmed through various structural analysis methods (Yin Jian-zhong, 2010).

Larvicidal Activity

Novel hydrazones of related compounds show promising larvicidal activity against Anopheles arabiensis, a significant vector for malaria. These compounds were synthesized using methods like the conventional reflux method and their structures were ascertained using techniques such as FT-IR, NMR, and LC-MS (N. P et al., 2021).

Novel Compound Synthesis

This compound derivatives have been involved in creating new organic structures like 4H-1,4-Benzoxazines. These syntheses explore novel chemical reactions and mechanisms, contributing to the advancement of organic chemistry (Noriaki Kudo et al., 1996).

Antitumor Agents and Drug Sensitivity

Compounds related to this compound, like fluorobenzothiazole derivatives, have been investigated for their role as antitumor agents. Their activity and sensitivity in various cancer cells, including breast and colorectal cancer, have been studied, highlighting their potential in cancer therapy (B. Tan et al., 2011).

Fluorescent Sensing and Imaging

This compound derivatives have applications in fluorescent sensing, such as detecting metal ions like Al3+ in biological samples and imaging in living cells. This application is crucial in bio-imaging and the development of sensitive detection methods (Xingpei Ye et al., 2014).

Safety and Hazards

“Methyl 5-cyano-2-fluorobenzoate” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Safety precautions include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of Methyl 5-cyano-2-fluorobenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.81 , which may influence its distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we can expect to gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets. For instance, it is recommended to be stored in a dry room temperature environment , indicating that moisture and temperature could affect its stability.

properties

IUPAC Name

methyl 5-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQLDZYJUIPASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337362-21-7
Record name methyl 5-cyano-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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